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Cat. No.: B100568 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, history, synthesis, and

applications of iodocyclopropane in organic chemistry, with a particular focus on its relevance

to drug development.

Introduction and Historical Context
Iodocyclopropane, a colorless to pale yellow liquid, is an organoiodine compound with the

molecular formula C₃H₅I.[1][2] Its significance in organic chemistry stems from the unique

reactivity conferred by the combination of a highly strained three-membered ring and a good

leaving group (iodine). While the first synthesis of a cyclopropane derivative dates back to 1884

by William Henry Perkin, the specific history of iodocyclopropane is rooted in the mid-20th

century exploration of small-ring compounds.

The pioneering work of John D. Roberts and Vaughan C. Chambers in the early 1950s laid the

groundwork for the synthesis and understanding of various cyclopropyl derivatives. Although a

specific publication detailing the first synthesis of iodocyclopropane is not readily available,

their 1951 publications in the Journal of the American Chemical Society on cyclopropyl bromide

and other small-ring compounds suggest that the Hunsdiecker reaction of the silver salt of

cyclopropanecarboxylic acid was the likely method for the initial preparation of

halocyclopropanes.[3][4][5]
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Physicochemical and Spectroscopic Data
Iodocyclopropane is characterized by its high ring strain energy, estimated to be around 27.5

kcal/mol, which significantly influences its chemical reactivity.[2] The carbon-iodine bond is

relatively weak, with a bond dissociation energy of approximately 52 kcal/mol, making it

susceptible to cleavage in various reactions.[2]

Table 1: Physicochemical Properties of Iodocyclopropane

Property Value Reference

Molecular Formula C₃H₅I [1][2]

Molar Mass 167.98 g/mol [1][6]

Appearance Colorless to pale yellow liquid [2]

Boiling Point 103-105 °C [2]

Density 1.85 g/cm³ at 20 °C [2]

CAS Number 19451-11-7 [1][6]

Table 2: Spectroscopic Data of Iodocyclopropane

Technique Data Reference

¹H NMR
δ ~2.0-2.2 (m, 1H, CH-I), ~1.0-

1.2 (m, 4H, CH₂)

Inferred from general chemical

shifts

¹³C NMR δ ~-2 to 2 (CH-I), ~8-12 (CH₂) [6][7][8]

IR (Infrared)

C-H stretching: ~3080-3000

cm⁻¹, CH₂ deformation: ~1450

cm⁻¹, C-I stretching: ~600-500

cm⁻¹

Inferred from general IR

frequencies

Mass Spec.

M⁺ at m/z 184, fragmentation

loss of I (m/z 127) to give

C₃H₅⁺ (m/z 41)

[9][10]
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Synthesis of Iodocyclopropane: Experimental
Protocols
Several methods have been developed for the synthesis of iodocyclopropane and its

derivatives. Below are detailed protocols for key historical and modern synthetic routes.

Hunsdiecker Reaction of Silver
Cyclopropanecarboxylate (Historical Method)
This method, a variation of the Borodin-Hunsdiecker reaction, is the likely route for the initial

synthesis of iodocyclopropane.[11] It involves the decarboxylative halogenation of the silver

salt of cyclopropanecarboxylic acid.

Experimental Protocol:

Preparation of Silver Cyclopropanecarboxylate: To a solution of cyclopropanecarboxylic acid

(1.0 eq) in water, add a stoichiometric amount of silver nitrate solution with stirring. The silver

cyclopropanecarboxylate precipitates and is collected by filtration, washed with water and

acetone, and dried under vacuum.

Hunsdiecker Reaction: The dried silver cyclopropanecarboxylate (1.0 eq) is suspended in a

dry, inert solvent such as carbon tetrachloride. To this suspension, a solution of iodine (1.0

eq) in the same solvent is added dropwise with stirring at room temperature. The reaction

mixture is then gently refluxed until the evolution of carbon dioxide ceases.

Work-up and Purification: The reaction mixture is cooled and filtered to remove silver iodide.

The filtrate is washed with a solution of sodium thiosulfate to remove any unreacted iodine,

followed by washing with water and brine. The organic layer is dried over anhydrous

magnesium sulfate, and the solvent is removed by distillation. The resulting

iodocyclopropane is purified by fractional distillation.

Expected Yield: Moderate to good.

Simmons-Smith Cyclopropanation
The Simmons-Smith reaction is a widely used method for the preparation of cyclopropanes

from alkenes.[12][13] For the synthesis of iodocyclopropane, vinyl iodide can be used as the
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starting material.

Experimental Protocol:

Activation of Zinc: A zinc-copper couple is prepared by treating zinc dust with a solution of

copper(I) chloride in diethyl ether.

Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon), the zinc-

copper couple (2.2 eq) is suspended in anhydrous diethyl ether.

Addition of Reagents: A solution of diiodomethane (1.1 eq) and vinyl iodide (1.0 eq) in

anhydrous diethyl ether is added dropwise to the stirred suspension of the zinc-copper

couple.

Reaction and Work-up: The reaction mixture is stirred at room temperature or gently refluxed

until the starting material is consumed (monitored by GC or TLC). The reaction is then

quenched by the addition of a saturated aqueous solution of ammonium chloride. The

mixture is filtered, and the organic layer is separated, washed with brine, and dried over

anhydrous sodium sulfate.

Purification: The solvent is removed by distillation, and the crude iodocyclopropane is

purified by fractional distillation.

Expected Yield: Good to excellent.

Diastereoselective Synthesis of Substituted
Iodocyclopropanes
Modern synthetic methods allow for the highly diastereoselective synthesis of substituted

iodocyclopropanes, which are valuable chiral building blocks. One such method involves the

diastereoselective iodocyclopropanation of allylic alcohols.

Experimental Protocol:

Formation of the Zinc Alkoxide: To a solution of the allylic alcohol (1.0 eq) in anhydrous

dichloromethane at 0 °C is added a solution of diethylzinc (1.1 eq) in hexanes. The mixture is

stirred for 30 minutes.
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Iodocyclopropanation: Diiodomethane (1.2 eq) is added dropwise to the solution at 0 °C. The

reaction is allowed to warm to room temperature and stirred until completion.

Work-up and Purification: The reaction is quenched by the slow addition of a saturated

aqueous solution of ammonium chloride. The layers are separated, and the aqueous layer is

extracted with dichloromethane. The combined organic layers are washed with brine, dried

over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting

iodocyclopropyl alcohol is purified by column chromatography.

Expected Yield: High, with excellent diastereoselectivity.

Applications in Organic Synthesis and Drug
Development
Iodocyclopropane is a versatile intermediate in organic synthesis, primarily utilized in cross-

coupling reactions to introduce the cyclopropyl moiety into more complex molecules. The

cyclopropyl group is a valuable structural motif in medicinal chemistry as it can enhance

potency, improve metabolic stability, and modulate the physicochemical properties of drug

candidates.[3][14]

Cross-Coupling Reactions
Iodocyclopropane readily participates in various palladium-catalyzed cross-coupling

reactions, including Suzuki-Miyaura, Negishi, and Sonogashira couplings.[15][16][17] These

reactions allow for the formation of carbon-carbon bonds between the cyclopropyl ring and aryl,

heteroaryl, or alkynyl groups.

Table 3: Representative Yields for Cross-Coupling Reactions of Iodocyclopropane Derivatives
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Coupling
Reaction

Coupling
Partners

Catalyst
System

Typical Yield
(%)

Reference

Suzuki-Miyaura Arylboronic acid
Pd(OAc)₂,

XPhos
60-95 [15][18]

Negishi Arylzinc halide
Pd(OAc)₂,

SPhos
70-90 [16][17][19]

Sonogashira Terminal alkyne
PdCl₂(PPh₃)₂,

CuI
65-85

Inferred from

general

Sonogashira

reactions

Case Studies in Drug Development
The cyclopropyl group is present in several approved drugs and clinical candidates. While the

direct use of iodocyclopropane in the final synthetic steps may not always be documented, it

serves as a key precursor to essential building blocks like cyclopropylamine and

cyclopropanecarboxylic acid.

GSK2879552 is an inhibitor of lysine-specific demethylase 1 (LSD1) that has been investigated

for the treatment of cancer.[2] The core of this molecule contains a cyclopropylamine moiety.

The synthesis of GSK2879552 can be envisioned to start from a cyclopropane precursor, which

can be derived from reactions involving iodocyclopropane. For example, iodocyclopropane
can be converted to cyclopropylamine via nucleophilic substitution with an amine source or

through a multi-step sequence.

MK-5172 (Grazoprevir) is a potent inhibitor of the hepatitis C virus (HCV) NS3/4A protease.[14]

[20] A key component of its structure is a cyclopropylamino acylsulfonamide. The synthesis of

this fragment relies on the availability of a suitable cyclopropylamine derivative, highlighting the

importance of cyclopropane chemistry in the development of this antiviral drug.

Visualizations
Synthetic Pathways to Iodocyclopropane
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Caption: Key synthetic routes to iodocyclopropane.

Application of Iodocyclopropane in Cross-Coupling
Reactions
Caption: Cross-coupling reactions of iodocyclopropane.
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Caption: Plausible synthetic route to a key drug precursor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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